molecular formula C18H12N2O2S B11344814 6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11344814
M. Wt: 320.4 g/mol
InChI Key: AAWLOSVPKXBHGS-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a furan ring, a pyridine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Formation of the pyridine ring: The pyridine ring can be synthesized through condensation reactions involving appropriate precursors.

    Coupling reactions: The furan and pyridine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the phenylethyl group: This can be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylethyl group.

    Reduction: Reduction reactions might target the carbonyl group in the phenylethyl moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Furan-2-yl)pyridine-3-carbonitrile: Lacks the phenylethyl group.

    2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile: Lacks the furan ring.

    6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine: Lacks the nitrile group.

Uniqueness

The presence of both the furan and pyridine rings, along with the phenylethyl group and nitrile functionality, makes 6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile unique

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C18H12N2O2S/c19-11-14-8-9-15(17-7-4-10-22-17)20-18(14)23-12-16(21)13-5-2-1-3-6-13/h1-10H,12H2

InChI Key

AAWLOSVPKXBHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N

Origin of Product

United States

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